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Abstract

(6-Chloropyridin-2-yl)methanamine, a key pyridine derivative, serves as a versatile building
block in the synthesis of a wide array of biologically active molecules. Its unique structural
features, including a reactive chlorine atom and a primary amine, make it a valuable
intermediate in the development of novel therapeutics, particularly in the realm of kinase
inhibitors. This technical guide provides a comprehensive overview of (6-Chloropyridin-2-
yl)methanamine, including its chemical identity, physicochemical properties, detailed synthesis
protocols, and its applications in medicinal chemistry.

Chemical Identity and Synonyms

(6-Chloropyridin-2-yl)methanamine is a substituted pyridine with a chloromethyl group at the
2-position and a chlorine atom at the 6-position of the pyridine ring.

CAS Number: 188637-75-4[1]

IUPAC Name: (6-chloropyridin-2-yl)methanamine[2]

Molecular Formula: CeH7CIN2[2]

Synonyms:
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2-(Aminomethyl)-6-chloropyridine[1]
1-(6-Chloropyridin-2-yl)methanamine[1]
(6-Chloro-2-pyridinyl)methanamine[1]
C-(6-Chloro-pyridin-2-yl)-methylamine[1]

2-Pyridinemethanamine, 6-chloro-[1]

Physicochemical Properties

A summary of the key physicochemical properties of (6-Chloropyridin-2-yl)methanamine is

presented in the table below. This data is crucial for its handling, formulation, and application in

various experimental settings.

Property Value Reference
Molecular Weight 142.59 g/mol [2]
Off-white to light yellow
Appearance ) ] [3]
crystalline solid
Boiling Point 231.6 £ 25.0 °C at 760 mmHg [4]
Melting Point 116-120 °C [5]
) 8.0 - 8.5 (for the primary
pKa (predicted) _ [2]
amine)
Moderately soluble in water;
more soluble in organic
N solvents like ethanol and
Solubility [2][3]

methanol. The hydrochloride
salt has significantly higher

aqueous solubility.

Polar Surface Area

38.9 A2

[1]

LogP (predicted)

1.2

[3]
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Synthesis and Experimental Protocols

The synthesis of (6-Chloropyridin-2-yl)methanamine can be achieved through various
synthetic routes. A common and effective method involves the reduction of the corresponding
nitrile, 6-chloropyridine-2-carbonitrile. Below is a detailed experimental protocol for this
transformation.

Synthesis of (6-Chloropyridin-2-yl)methanamine via
Reduction of 6-Chloropyridine-2-carbonitrile

This protocol describes the reduction of 6-chloropyridine-2-carbonitrile to (6-Chloropyridin-2-
yl)methanamine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or
catalytic hydrogenation.

Materials:

6-Chloropyridine-2-carbonitrile

e Lithium aluminum hydride (LiAIH4) or Hydrogen gas (Hz) with a suitable catalyst (e.g., Raney
Nickel or Palladium on carbon)

e Anhydrous diethyl ether or tetrahydrofuran (THF)

e Anhydrous sodium sulfate

e Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)

Standard laboratory glassware and equipment for inert atmosphere reactions

Experimental Procedure (using LiAIH4):

e Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon)
is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous
diethyl ether.
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» Addition of Starting Material: A solution of 6-chloropyridine-2-carbonitrile (1.0 equivalent) in
anhydrous diethyl ether is added dropwise to the stirred suspension of LiAIH4 at 0 °C. The
rate of addition should be controlled to maintain a gentle reflux.

o Reaction: After the addition is complete, the reaction mixture is stirred at room temperature
for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography
(TLC).

e Quenching: The reaction is carefully quenched by the sequential dropwise addition of water,
followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is done
at 0 °C with vigorous stirring.

o Work-up: The resulting granular precipitate is filtered off and washed thoroughly with diethyl
ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

 Purification: The solvent is removed under reduced pressure to yield the crude product. The
crude (6-Chloropyridin-2-yl)methanamine can be further purified by distillation under
reduced pressure or by column chromatography on silica gel.

DOT Diagram: Synthesis Workflow of (6-Chloropyridin-2-yl)methanamine
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Caption: Synthesis workflow for (6-Chloropyridin-2-yl)methanamine.

Applications in Drug Development
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(6-Chloropyridin-2-yl)methanamine is a valuable building block in medicinal chemistry due to
the versatile reactivity of its functional groups. The primary amine can be readily derivatized,
and the chlorine atom can participate in various cross-coupling reactions.

Role in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, where it often interacts
with the hinge region of the ATP-binding site of the kinase. (6-Chloropyridin-2-
yl)methanamine serves as a key starting material for the synthesis of potent and selective
inhibitors of various kinases implicated in cancer and other diseases. The chlorine atom at the
6-position can be displaced by various nucleophiles or participate in palladium-catalyzed cross-
coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse
substituents and explore the structure-activity relationship (SAR).

DOT Diagram: General Scheme for Kinase Inhibitor Synthesis
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Caption: General synthetic route to kinase inhibitors.

Biological Activities

Derivatives of (6-Chloropyridin-2-yl)methanamine have been investigated for a range of
biological activities. The chloropyridine moiety is a known pharmacophore that can contribute to
interactions with various biological targets. Research has indicated that compounds derived
from this scaffold may exhibit antimicrobial and antifungal properties.[4][6] The specific
biological activity is highly dependent on the nature of the substituents introduced onto the
pyridine ring and the methanamine group.
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Conclusion

(6-Chloropyridin-2-yl)methanamine is a fundamentally important building block for the
synthesis of complex molecules with potential therapeutic applications. Its well-defined
physicochemical properties and versatile reactivity make it an attractive starting material for
drug discovery programs, particularly in the development of novel kinase inhibitors. The
synthetic protocols and applications outlined in this guide provide a solid foundation for
researchers and scientists working in the field of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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